HPMPA Exhibits 10-Fold Greater Potency Than Cidofovir Against Human Herpesvirus 8 (HHV-8)
HPMPA demonstrates significantly greater potency than cidofovir against human herpesvirus 8 (HHV-8), the etiological agent of Kaposi's sarcoma. The EC50 value of HPMPA is 0.6 μM, which is approximately 10-fold lower than the EC50 of 6.3 μM for cidofovir under identical assay conditions [1]. This substantial difference in potency highlights the compound's superior activity against this clinically relevant virus.
| Evidence Dimension | Antiviral potency (EC50) against HHV-8 |
|---|---|
| Target Compound Data | EC50 = 0.6 μM |
| Comparator Or Baseline | Cidofovir (HPMPC): EC50 = 6.3 μM |
| Quantified Difference | HPMPA is approximately 10.5-fold more potent than cidofovir |
| Conditions | HHV-8 DNA synthesis inhibition assay in BCBL-1 cells |
Why This Matters
Procurement decisions for HHV-8 research should prioritize HPMPA over cidofovir due to its 10-fold greater potency, which may translate to lower required concentrations and potentially reduced off-target effects.
- [1] Neyts, J., & De Clercq, E. (1997). Antiviral drug susceptibility of human herpesvirus 8. Antimicrobial Agents and Chemotherapy, 41(12), 2754–2756. View Source
